N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Overview
Description
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyl group, a methylpiperidinyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide structure by reacting the nitrobenzene derivative with cyclohexylamine.
Piperidine Introduction: The attachment of the 4-methylpiperidin-1-yl group to the benzamide structure.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, and appropriate solvents and catalysts for amidation and piperidine introduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzamide structure.
Scientific Research Applications
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against butyrylcholinesterase (BChE).
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For example, as a BChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of more complex molecules
Properties
IUPAC Name |
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-9-11-21(12-10-14)17-8-7-15(13-18(17)22(24)25)19(23)20-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUNBROQZNYGLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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